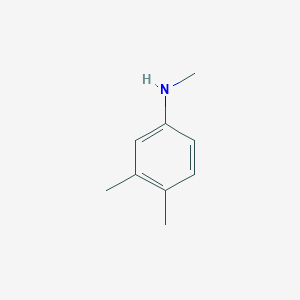
3,4,N-trimethyl-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aniline derivatives can involve various reagents and catalysts. For instance, N-Methyl-N-((trimethylsilyl)methyl)aniline was used in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds . This suggests that similar methods could potentially be applied to synthesize 3,4,N-trimethyl-aniline by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial for their reactivity and physical properties. X-ray crystallography can provide detailed insights into the molecular architecture, as demonstrated by the analysis of 3,4,5-Trimethoxy N-(salicylidene) aniline . Such techniques could be used to determine the structure of 3,4,N-trimethyl-aniline and understand its intermolecular interactions.
Chemical Reactions Analysis
Aniline derivatives participate in various chemical reactions. The study of N-trimethylsilyl and N-neopentyl-anilines' behavior towards trimethylalane indicates that the trimethylsilyl derivatives are more reactive . This information could be relevant when considering the reactivity of the trimethyl group in 3,4,N-trimethyl-aniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be characterized using spectroscopic methods such as IR, NMR, and UV-visible spectroscopy . These methods can help determine properties like solubility, thermal stability, and electronic structure. For example, the electroactive and biodegradable properties of copolymers composed of polylactide and carboxyl-capped aniline trimer were studied using UV-vis spectra and cyclic voltammetry .
Relevant Case Studies
Case studies of aniline derivatives provide insights into their potential applications. The molecular architecture of copolymers composed of polylactide and carboxyl-capped aniline trimer suggests their use in biomedical applications such as cardiovascular or neuronal tissue engineering . Similarly, understanding the properties of 3,4,N-trimethyl-aniline could lead to novel applications in various fields.
Applications De Recherche Scientifique
Genotoxic Activities and Carcinogenicity
An extensive review of aniline and its metabolites reveals the genotoxic potential and carcinogenic activities, particularly in the spleen of rats. Studies indicate that aniline, primarily through its metabolites, might induce chromosomal damage but lacks the potential for gene mutations. The carcinogenic effects observed in the spleen of rats are suggested to be the result of chronic high-dose damage leading to oxidative stress, rather than direct genotoxic activities (Bomhard & Herbold, 2005).
CO2 Utilization and Synthesis of Functionalized Azole Compounds
Research on the chemical fixation of CO2 with aniline derivatives has shown promising pathways for synthesizing functionalized azole compounds. This method provides an eco-friendly and economically viable route to access valuable chemicals from CO2, highlighting the potential of aniline derivatives in sustainable chemistry practices (Vessally et al., 2017).
Explosive Detection
Studies have explored the use of canines as chemical detectors for explosives, comparing the detection abilities of dogs to analytical instrumental techniques. The research mentions various volatile organic compounds, including derivatives of aniline, as key components in the composition of explosives. The findings underscore the role of aniline derivatives in enhancing the efficiency of explosive detection (Furton & Myers, 2001).
Alternatives to Animal Testing
A comprehensive review focuses on the alternatives to animal testing, mentioning the importance of chemical compounds in evaluating the safety and efficacy of new products. Aniline derivatives, among others, are highlighted for their role in developing alternative testing methods that minimize the use of animals in scientific experiments (Doke & Dhawale, 2013).
Synthesis of Novel Organic Compounds
Research on the synthesis of novel organic compounds, including substituted anilines, has been pivotal in developing materials with potential applications in pharmaceuticals, materials science, and organic electronics. The studies illustrate the versatility of aniline derivatives in creating a broad range of functional materials (Issac & Tierney, 1996).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,3,4-trimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-4-5-9(10-3)6-8(7)2/h4-6,10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXABKSVWHJDSNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,3,4-Trimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

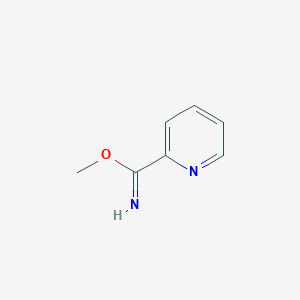
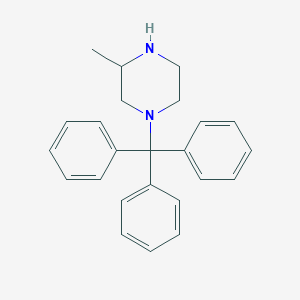
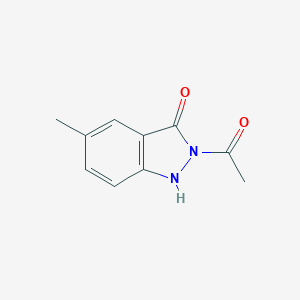
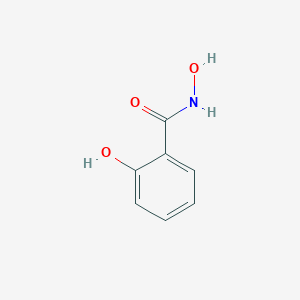
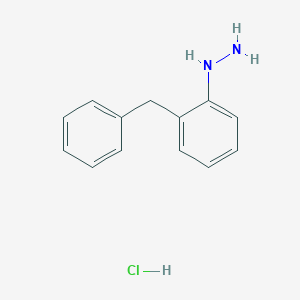
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)
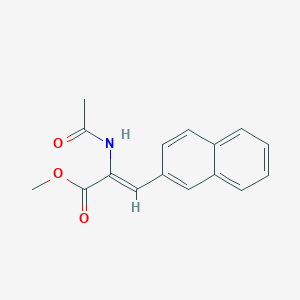
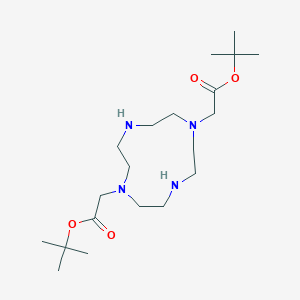
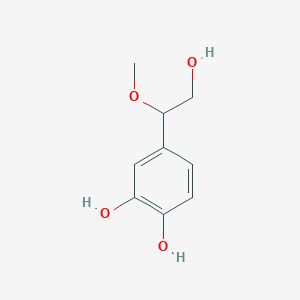
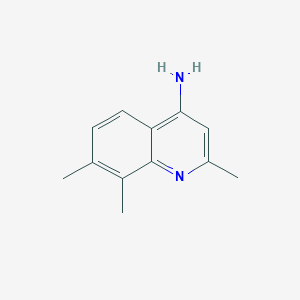
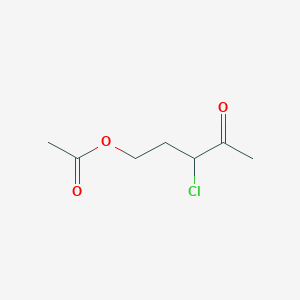
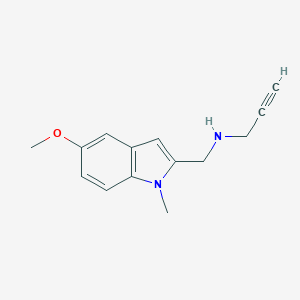
![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)